

The Discovery and Synthesis of ATM Inhibitor-10: A Technical Guide

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Compound of Interest

Compound Name: **ATM Inhibitor-10**

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This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **ATM Inhibitor-10**, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document details the scientific journey from a high-throughput screening hit to a highly optimized lead compound, presenting key data, experimental methodologies, and relevant biological pathways.

Introduction to ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).^[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.^{[2][3][4][5][6]} In many cancer cells, the DDR pathway is dysregulated, making them more reliant on specific repair mechanisms for survival. Consequently, inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.^{[7][8]}

ATM inhibitors are a class of targeted therapies designed to block the kinase activity of the ATM protein.^{[7][8]} By doing so, they prevent cancer cells from repairing DNA damage, ultimately leading to cell death.^[7] This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.

Discovery of ATM Inhibitor-10

ATM Inhibitor-10, also known as compound 74, was discovered through a systematic drug discovery program starting from a modestly potent high-throughput screening (HTS) hit.^{[7][9]} The initial hit belonged to the 3-quinoline carboxamide chemical class.^{[3][9]} Through extensive structure-activity relationship (SAR) studies, researchers at AstraZeneca optimized the initial compound to enhance its potency, selectivity, and oral bioavailability.^{[3][9]}

The optimization process led to the identification of 7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (compound 74) as a highly potent and selective ATM inhibitor with favorable pharmacokinetic properties suitable for oral administration.^[9]

Quantitative Biological Data

The biological activity of **ATM Inhibitor-10** and related compounds was assessed through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of **ATM Inhibitor-10** and Related Compounds^[9]

Compound	ATM Kinase IC ₅₀ (nM)	Cellular ATM Inhibition IC ₅₀ (nM)
ATM Inhibitor-10 (74)	0.6	2.8
Compound 72	0.5	2.1
HTS Hit (4)	490	>10000

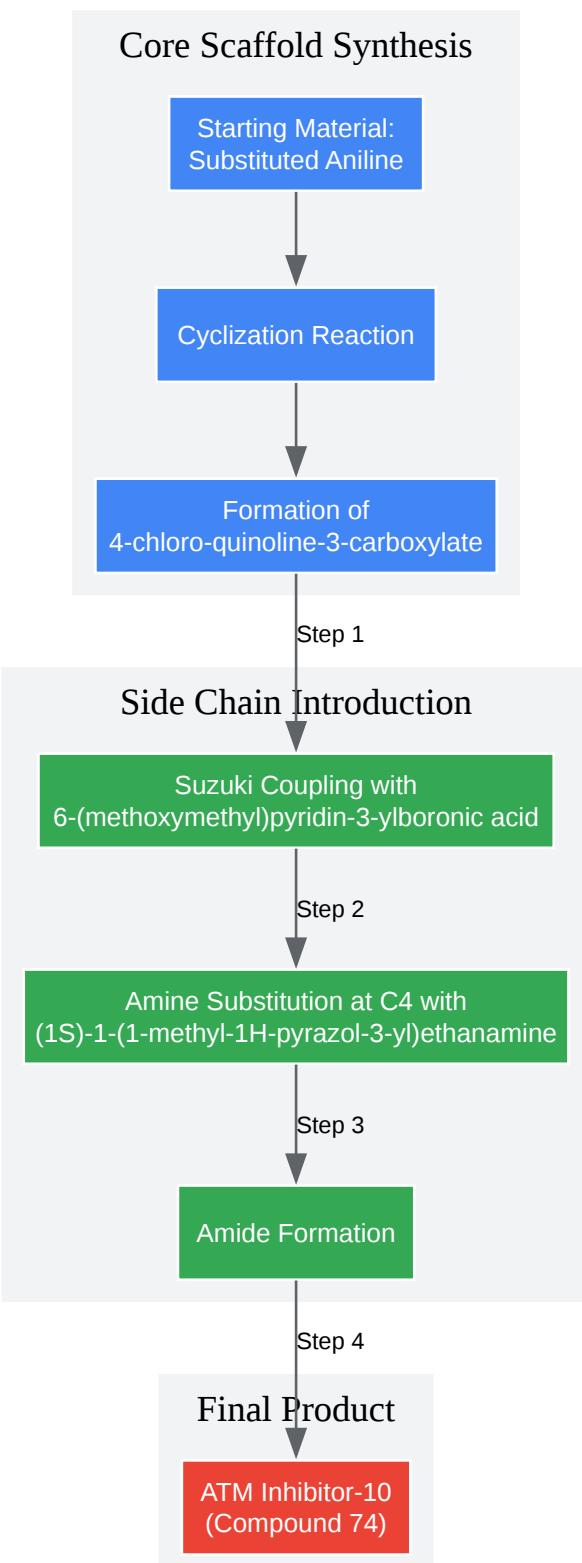
Table 2: Kinase Selectivity Profile of **ATM Inhibitor-10**^[9]

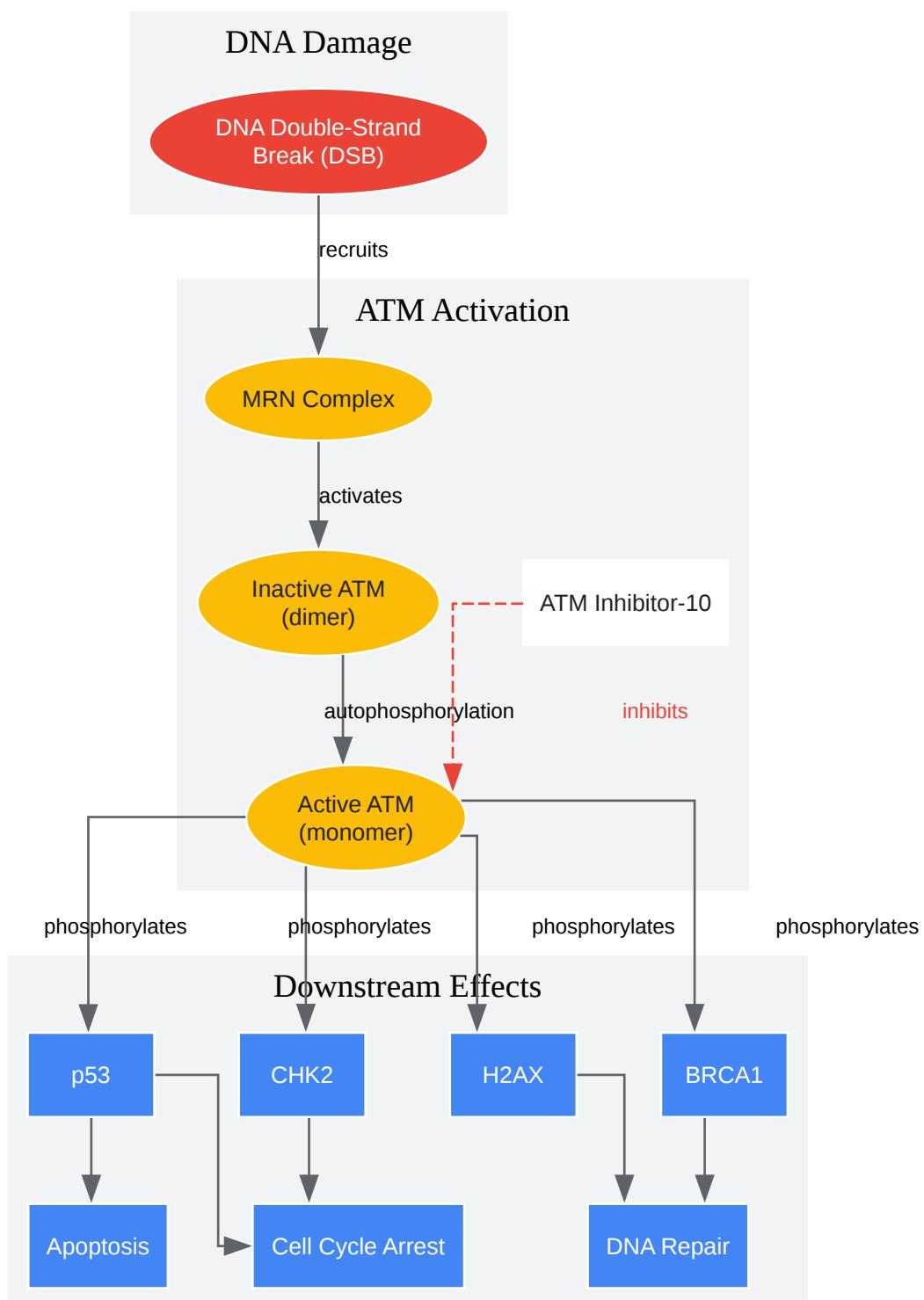
Kinase	IC50 (nM)	Selectivity (fold vs. ATM)
ATM	0.6	1
DNA-PK	>10000	>16667
mTOR	>10000	>16667
PI3K α	>10000	>16667
PI3K β	>10000	>16667
PI3K γ	3800	6333
PI3K δ	730	1217

Synthesis of ATM Inhibitor-10

The synthesis of **ATM Inhibitor-10** involves a multi-step process centered around the construction of the core 3-quinoline carboxamide scaffold, followed by the strategic introduction of the side chains that confer its high potency and selectivity. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of ATM Inhibitor-10



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